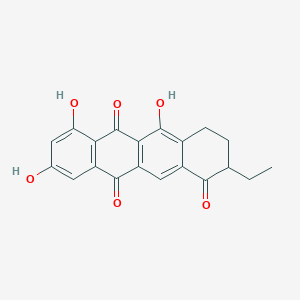
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione is a complex organic compound that belongs to the tetracene family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione typically involves multi-step organic reactions. The starting materials are often simpler aromatic compounds, which undergo a series of reactions such as Friedel-Crafts acylation, cyclization, and hydroxylation. The reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, would be essential to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydroxy derivatives.
Applications De Recherche Scientifique
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Potential use as a probe or marker in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of organic electronic materials, such as organic semiconductors and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetracene: The parent compound of the tetracene family, known for its use in organic electronics.
Pentacene: Another polycyclic aromatic hydrocarbon with similar properties and applications.
Anthracene: A simpler polycyclic aromatic hydrocarbon with well-studied chemical behavior.
Uniqueness
2-Ethyl-5,7,9-trihydroxy-3,4-dihydrotetracene-1,6,11(2H)-trione is unique due to its specific substitution pattern and functional groups. These features may confer distinct chemical reactivity and biological activity compared to other tetracenes. Its hydroxyl and carbonyl groups, in particular, provide sites for further chemical modification and potential interactions with biological targets.
Propriétés
Numéro CAS |
96385-21-6 |
|---|---|
Formule moléculaire |
C20H16O6 |
Poids moléculaire |
352.3 g/mol |
Nom IUPAC |
2-ethyl-5,7,9-trihydroxy-3,4-dihydro-2H-tetracene-1,6,11-trione |
InChI |
InChI=1S/C20H16O6/c1-2-8-3-4-10-11(17(8)23)7-13-16(19(10)25)20(26)15-12(18(13)24)5-9(21)6-14(15)22/h5-8,21-22,25H,2-4H2,1H3 |
Clé InChI |
JOMHIIXMVCDQRZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC2=C(C3=C(C=C2C1=O)C(=O)C4=C(C3=O)C(=CC(=C4)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Dimethylspiro[2.5]octane](/img/structure/B14343796.png)
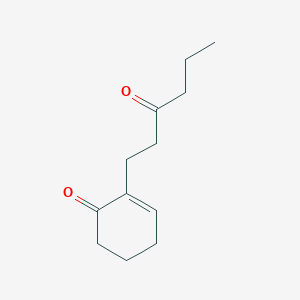
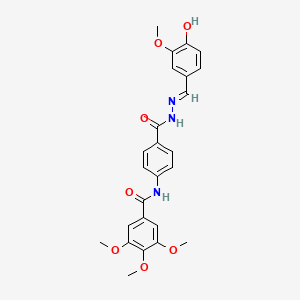


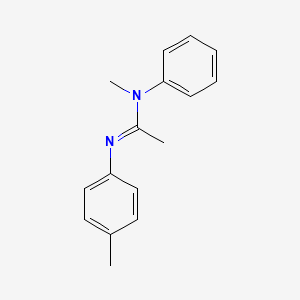
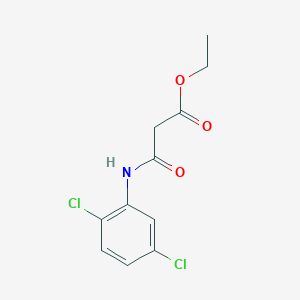
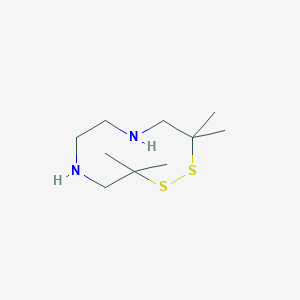

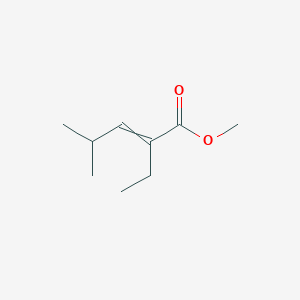


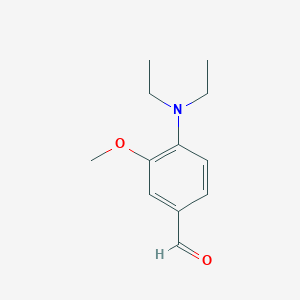
![2-[(4-Hydroxy-2,2-dimethyl-3,4-dihydrochromen-5-yl)oxy]-1-phenylethanone](/img/structure/B14343888.png)
